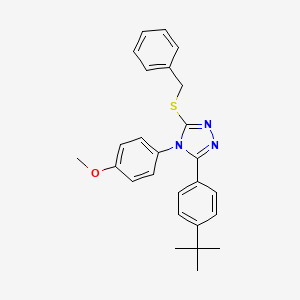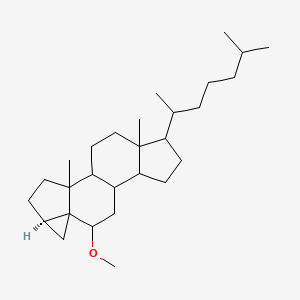![molecular formula C22H25ClN4O4 B11966837 {2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11966837.png)
{2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a piperazine ring, and a phenoxyacetic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The synthesis begins with the preparation of the 2-chlorobenzyl intermediate, which can be achieved by the chlorination of benzyl alcohol using thionyl chloride or phosphorus trichloride.
Piperazine Derivatization: The chlorobenzyl intermediate is then reacted with piperazine to form the 4-(2-chlorobenzyl)-1-piperazine derivative. This step is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrazone Formation: The piperazine derivative is then reacted with a hydrazine derivative to form the carbohydrazonoyl intermediate. This reaction is usually performed under acidic conditions using hydrochloric acid or acetic acid.
Phenoxyacetic Acid Coupling: Finally, the carbohydrazonoyl intermediate is coupled with phenoxyacetic acid to form the target compound. This step is typically carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can occur at the carbohydrazonoyl group, resulting in the formation of hydrazine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyacetic acid moiety can yield carboxylic acids, while reduction of the carbohydrazonoyl group can produce hydrazine derivatives.
Applications De Recherche Scientifique
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes or receptors involved in key biological processes, such as DNA replication or protein synthesis.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID can be compared with other similar compounds, such as:
2-Chlorobenzyl Alcohol: This compound shares the chlorobenzyl group but lacks the piperazine and phenoxyacetic acid moieties.
Phenoxyacetic Acid: This compound contains the phenoxyacetic acid moiety but lacks the chlorobenzyl and piperazine groups.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine share the piperazine ring but differ in the substituents attached to it.
The uniqueness of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C22H25ClN4O4 |
|---|---|
Poids moléculaire |
444.9 g/mol |
Nom IUPAC |
2-[2-[(E)-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H25ClN4O4/c23-19-7-3-1-6-18(19)14-26-9-11-27(12-10-26)15-21(28)25-24-13-17-5-2-4-8-20(17)31-16-22(29)30/h1-8,13H,9-12,14-16H2,(H,25,28)(H,29,30)/b24-13+ |
Clé InChI |
XWHMSSLHPDGWCB-ZMOGYAJESA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC=C3OCC(=O)O |
Solubilité |
47.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



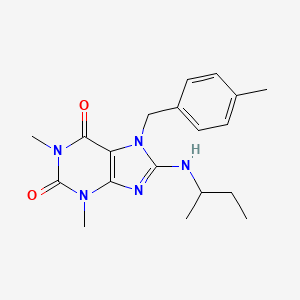
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966773.png)
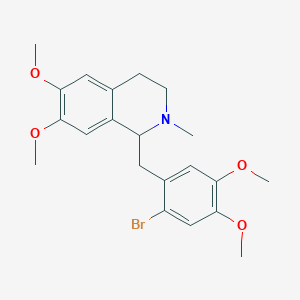
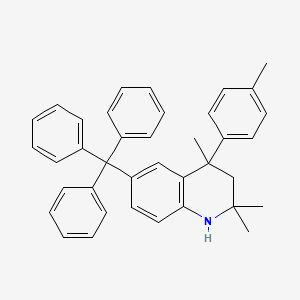
![4-{(E)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11966796.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966799.png)
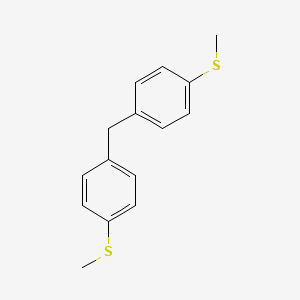
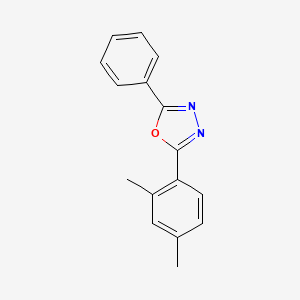
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966830.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11966841.png)

